Slingshot inhibitor D3

Descripción general

Descripción

Este compuesto ha mostrado actividades inhibitorias significativas tanto hacia Slingshot 1 como Slingshot 2, con un valor de IC50 de 3 micromolares para Slingshot 1 y un valor de Ki de 3.9 micromolares para Slingshot 2 . El inhibidor de Slingshot D3 se utiliza principalmente en investigación científica para estudiar la desfosforilación de cofilina, un proceso crucial para la dinámica del filamento de actina .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del inhibidor de Slingshot D3 implica la preparación de derivados de ácido benzoico parasustituidos. La ruta sintética específica y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle. Generalmente implica múltiples pasos de síntesis orgánica, incluida la formación de intermediarios clave y su posterior funcionalización para lograr el producto final .

Métodos de Producción Industrial: Los métodos de producción industrial para el inhibidor de Slingshot D3 no están ampliamente documentados. Normalmente, estos compuestos se producen en laboratorios especializados de síntesis química en condiciones controladas para garantizar una alta pureza y rendimiento. El proceso de producción implica estrictas medidas de control de calidad para mantener la eficacia y estabilidad del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El inhibidor de Slingshot D3 principalmente experimenta reacciones de sustitución durante su síntesis. El compuesto está diseñado para interactuar específicamente con los sitios activos de las proteínas Slingshot, inhibiendo su actividad fosfatasa .

Reactivos y Condiciones Comunes: La síntesis del inhibidor de Slingshot D3 implica el uso de diversos reactivos y catalizadores orgánicos. Los reactivos comunes incluyen ácidos benzoicos parasustituidos, aminas y cloruros de sulfonilo. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar la formación del producto deseado .

Principales Productos Formados: El principal producto formado a partir de la síntesis del inhibidor de Slingshot D3 es el propio compuesto inhibidor final. Durante su interacción con las proteínas Slingshot, el compuesto evita eficazmente la desfosforilación de la cofilina, modulando así la dinámica del filamento de actina .

Aplicaciones Científicas De Investigación

El inhibidor de Slingshot D3 tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

El inhibidor de Slingshot D3 ejerce sus efectos uniéndose específicamente a los sitios activos de las proteínas Slingshot, inhibiendo así su actividad fosfatasa. Esta inhibición evita la desfosforilación de la cofilina, un regulador clave de la dinámica del filamento de actina. Al bloquear la desfosforilación de la cofilina, el inhibidor de Slingshot D3 modula eficazmente la rotación del filamento de actina y la migración celular . Los objetivos moleculares del inhibidor de Slingshot D3 son Slingshot 1 y Slingshot 2, los cuales juegan un papel crucial en la regulación del citoesqueleto de actina .

Comparación Con Compuestos Similares

El inhibidor de Slingshot D3 es único en su alta selectividad y potencia hacia las proteínas Slingshot. Los compuestos similares incluyen otros derivados de ácido benzoico que también inhiben las protein fosfatasas, pero pueden variar en su selectividad y eficacia . Algunos de estos compuestos similares son:

Inhibidor de Slingshot A1: Otro potente inhibidor de las proteínas Slingshot con diferentes características estructurales.

Inhibidor de Slingshot B2: Un inhibidor competitivo con un valor de IC50 más bajo en comparación con el inhibidor de Slingshot D3.

Inhibidor de Slingshot C3: Un inhibidor reversible con actividades inhibitorias similares hacia Slingshot 1 y Slingshot 2

Actividad Biológica

Slingshot inhibitor D3 (D3) is a potent and selective inhibitor of Slingshot proteins, specifically targeting Slingshot 1 and Slingshot 2, which are dual-specific phosphatases that play crucial roles in regulating actin dynamics. This article provides an in-depth examination of the biological activity of D3, supported by data tables, case studies, and relevant research findings.

Overview of this compound

Chemical Characteristics:

- Chemical Structure: D3 is derived from para-substituted benzoic acid and exhibits a rhodanine scaffold.

- Inhibition Potency: The compound has an IC50 value of 3 µM for Slingshot 1 and a Ki value of approximately 3.9 µM for Slingshot 2, indicating its effectiveness in inhibiting these phosphatases .

D3 inhibits the phosphatase activity of Slingshot proteins by binding to their active sites. This inhibition prevents the dephosphorylation of cofilin, a key regulator of actin filament dynamics, thus modulating cell migration and cytoskeletal organization. The mechanism can be summarized as follows:

- Binding: D3 selectively binds to the active site of Slingshot proteins.

- Inhibition: This binding inhibits the dephosphorylation of cofilin.

- Outcome: The result is altered actin dynamics, affecting processes such as cell migration and proliferation.

Biological Applications

D3 has been employed in various biological studies to explore its potential therapeutic applications:

- Cancer Research: D3 has shown promise in inhibiting cell migration in cancer models, particularly in triple-negative breast cancer (TNBC) cells .

- Neurodegenerative Disorders: The compound is being investigated for its role in diseases characterized by disrupted actin dynamics.

- Cellular Studies: It is used to study the effects of cofilin dephosphorylation on actin filament turnover in response to growth factors like nerve growth factor (NGF) .

Table 1: Inhibition Potency of this compound

| Target Protein | IC50 (µM) | Ki (µM) |

|---|---|---|

| Slingshot 1 | 3 | - |

| Slingshot 2 | - | 3.9 |

Table 2: Comparative Analysis of Slingshot Inhibitors

| Inhibitor | Structure Type | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | Para-substituted benzoic acid | 3 | High |

| Slingshot inhibitor A1 | Different scaffold | Varies | Moderate |

| Slingshot inhibitor B2 | Competitive inhibitor | Lower than D3 | Lower |

Case Studies

Case Study 1: Impact on Cell Migration

In a study involving HCC1806 triple-negative breast cancer cells, treatment with D3 resulted in a significant reduction in cell migration rates. The silencing of Slingshot proteins using specific siRNAs corroborated the inhibitory effects observed with D3, demonstrating its potential as a therapeutic agent against metastasis .

Case Study 2: Cofilin Activation

Research indicated that D3 effectively inhibited cofilin dephosphorylation following stimulation with NGF or angiotensin II. This inhibition was linked to reduced actin filament turnover, highlighting the compound's role in modulating cytoskeletal dynamics under physiological stimuli .

Propiedades

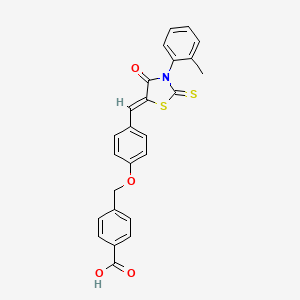

IUPAC Name |

4-[[4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO4S2/c1-16-4-2-3-5-21(16)26-23(27)22(32-25(26)31)14-17-8-12-20(13-9-17)30-15-18-6-10-19(11-7-18)24(28)29/h2-14H,15H2,1H3,(H,28,29)/b22-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFBPGPPIJBVMI-HMAPJEAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.